molecular formula C5H7ClN2O2S2 B8274752 2-Chloro-N,4-dimethyl-5-thiazolesulfonamide CAS No. 292138-60-4

2-Chloro-N,4-dimethyl-5-thiazolesulfonamide

Cat. No.: B8274752
CAS No.: 292138-60-4
M. Wt: 226.7 g/mol
InChI Key: NKSRXJHHPHYFFJ-UHFFFAOYSA-N
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Description

2-Chloro-N,4-dimethyl-5-thiazolesulfonamide is a useful research compound. Its molecular formula is C5H7ClN2O2S2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

292138-60-4

Molecular Formula

C5H7ClN2O2S2

Molecular Weight

226.7 g/mol

IUPAC Name

2-chloro-N,4-dimethyl-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C5H7ClN2O2S2/c1-3-4(11-5(6)8-3)12(9,10)7-2/h7H,1-2H3

InChI Key

NKSRXJHHPHYFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Cl)S(=O)(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

177 ml of a solution of methylamine in methanol (2 M, 0.354 mol) are added at 0° C. to a solution of 41 g (0.177 mol) of 2-chloro-4-methyl-1,3-thiazole-5-sulphonyl chloride in 360 ml of dichloromethane. The mixture is stirred at 0° C. for 30 min, 1.8 l of water are added, and the mixture is extracted 5 times with 400 ml of dichloromethane each time. The combined organic phases are dried over sodium sulphate, and the solvent is distilled off. 39.93 g of an oil, which solidifies on standing, are obtained (Rf=0.43 (toluene/ethyl acetate=2/1), yield 99.7%)
[Compound]
Name
solution
Quantity
177 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.354 mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
reactant
Reaction Step Two

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